molecular formula C12H10N2O3 B492969 2-[(4-Nitrophenoxy)methyl]pyridine CAS No. 145654-42-8

2-[(4-Nitrophenoxy)methyl]pyridine

Cat. No.: B492969
CAS No.: 145654-42-8
M. Wt: 230.22g/mol
InChI Key: IZTWAVBPNFMQSH-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenoxy)methyl]pyridine is an organic compound with the molecular formula C12H10N2O3 It is characterized by a pyridine ring substituted with a 4-nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine typically involves the reaction of 4-nitrophenol with 2-chloromethylpyridine. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenoxy)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Nitrophenoxy)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenoxy)methyl]pyridine largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine: Similar structure but with a chlorine substituent, which can alter its reactivity and applications.

    2-[(4-Bromophenoxy)methyl]pyridine:

Uniqueness

2-[(4-Nitrophenoxy)methyl]pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-[(4-Nitrophenoxy)methyl]pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}N2_2O3_3. The compound consists of a pyridine ring substituted with a 4-nitrophenoxy methyl group, which contributes to its distinct chemical reactivity and biological potential. The presence of the nitro group is particularly noteworthy as it can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with 2-chloromethylpyridine under basic conditions, often utilizing potassium carbonate or sodium hydroxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This synthetic route can be scaled for industrial production while ensuring high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been investigated for its efficacy against various microbial strains. For example, studies have shown that compounds with similar nitro-substituted structures can effectively inhibit bacterial growth, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In one study, related pyridine derivatives demonstrated selective cytotoxicity against human liver and colon cancer cell lines while showing low toxicity to non-tumor fibroblast cells. This selectivity is crucial for developing safer anticancer agents .

A molecular docking analysis indicated that these compounds could effectively bind to specific proteins associated with cancer cell survival, enhancing their potential as therapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory effects of derivatives containing the nitrophenoxy group have also been documented. For instance, compounds with similar structures have shown significant inhibition of COX-2 activity, a key enzyme in inflammatory processes. The IC50_{50} values for these compounds were comparable to established anti-inflammatory drugs, highlighting their potential therapeutic applications .

The biological activity of this compound is largely attributed to the reactivity of the nitro group and the pyridine ring. These functional groups can participate in redox reactions and coordinate with metal ions, potentially influencing various biochemical pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundStructureModerateSelective against liver and colon cancerSignificant COX-2 inhibition
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridineSimilar nitro-substituted structureHighEffective against tuberculosisModerate COX inhibition
2-[(2-Chloro-4-nitrophenoxy)methyl]pyridineChlorine substituent alters reactivityLowVariable based on substitutionLow COX inhibition

This table illustrates the varying degrees of biological activity among structurally similar compounds, emphasizing how substitutions can alter efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of nitro-substituted pyridines against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL for certain derivatives .
  • Cancer Cell Line Studies : In vitro studies involving human liver and colon cancer cell lines showed that this compound induced apoptosis at IC50_{50} values ranging from 15 to 25 µM, demonstrating its potential as an anticancer agent .
  • Inflammation Models : In vivo experiments using carrageenan-induced paw edema models revealed that related compounds significantly reduced inflammation markers compared to control groups, supporting their use in treating inflammatory diseases .

Properties

IUPAC Name

2-[(4-nitrophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-4-6-12(7-5-11)17-9-10-3-1-2-8-13-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTWAVBPNFMQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A dry reaction flask was charged with 4-nitrophenol (3.858 g, 27.75 mmol), anhydrous K2CO3 (8.29 g, 60 mmol) and acetone (250 mL). To this heterogeneous mixture was added 2-pyridylmethylbromide hydrobromide (7.0 g, 27.75 mmol) and refluxed for 24 h. From the resulting reaction mixture, 200 mL of acetone was removed under reduced pressure. The resulting residue was then diluted with ice-water (1 liter), the solid crushed out was filtered, washed with water and dried well to give 2-[(4-nitrophenoxy)methyl]pyridine (6.05 g, 95% yield). 1H NMR (CDCl3): δ 8.61 (d, 1H, J=4.8 Hz), 8.19 (d, 2H, J=9.0 Hz), 7.72 (m, 2H), 7.46 (d, 1H, J=7.8 Hz), 7.25 (m, 1H), 7.05 (d, 2H, J=9.3 Hz), 5.28 (s, 2H); LCMS (m/z): 231 (MH+).
Quantity
3.858 g
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

An amount of 1.36 mL (14.14 mmol) of pyridin-2-yl-methanol is dissolved in N,N-dimethylformamide (10 mL) and cooled to 0° C., addition of 678.72 mg (28.28 mmol) of sodium hydride followed. The reaction mixture is kept at 0° C. for 1.5 hours. 1-Fluoro-4-nitrobenzene 1.5 mL (14.14 mmol) is subsequent added and stirred at room temperature overnight. 100 mL of water is added to the mixture and stirred for 10 more mins. The precipitate is filtered and washed many times with water. The white solid is re-dissolved in methylene chloride extracted three times with brine, dried over darko and magnesium sulfate, and evaporated to give the desired product as a white solid 2.7 g (85% yield); mp: 116-117° C.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
678.72 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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